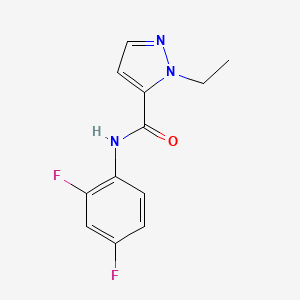![molecular formula C16H17NO4 B6131578 4-[(4-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B6131578.png)
4-[(4-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one, also known as MPAPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAPP is a pyranone derivative that has been synthesized through a multi-step process, and it exhibits unique biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
The mechanism of action of 4-[(4-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound exhibits several unique biochemical and physiological effects that make it a promising candidate for further investigation. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, and it also exhibits antioxidant and anti-inflammatory properties. Additionally, this compound has been shown to have a low toxicity profile, making it a relatively safe compound for use in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of 4-[(4-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one for laboratory experiments is its potent anticancer activity, which makes it a valuable tool for investigating the mechanisms of cancer cell growth and proliferation. Additionally, its low toxicity profile and relative ease of synthesis make it a convenient compound for use in laboratory studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 4-[(4-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one, including further investigation of its mechanisms of action, optimization of its synthesis methods to improve yields and purity, and exploration of its potential therapeutic applications in other fields beyond cancer treatment. Additionally, future studies may focus on developing new derivatives of this compound with enhanced properties or investigating its potential use in combination with other anticancer agents to improve treatment outcomes.
合成法
The synthesis of 4-[(4-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one involves several steps, including the reaction of 4-methoxyaniline with ethyl acetoacetate to form an intermediate product, which is then reacted with propionyl chloride to yield the final product. The process is complex and requires careful control of reaction conditions to achieve high yields and purity.
科学的研究の応用
4-[(4-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one has been the subject of several scientific studies, and its potential therapeutic applications have been explored in various fields. One of the most promising areas of research is in the treatment of cancer, where this compound has been shown to exhibit potent anticancer activity against several types of cancer cells, including prostate cancer, breast cancer, and lung cancer.
特性
IUPAC Name |
4-(4-methoxyanilino)-6-methyl-3-propanoylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-4-14(18)15-13(9-10(2)21-16(15)19)17-11-5-7-12(20-3)8-6-11/h5-9,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPJGHLILMODHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-{1-[2-(2,4,6-trifluorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6131495.png)
![2-{1-isopropyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6131505.png)
![N'-[4-(allyloxy)-2-hydroxybenzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B6131512.png)
![ethyl 2-[({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6131514.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine](/img/structure/B6131520.png)
![3-(1-piperidinyl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one](/img/structure/B6131522.png)
![1-mesityl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6131544.png)
![N-(tert-butyl)-2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetamide](/img/structure/B6131551.png)
methanol](/img/structure/B6131559.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B6131563.png)
![1-ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]piperazine hydrochloride](/img/structure/B6131567.png)
![N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B6131574.png)

![2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6131588.png)
